molecular formula C9H18BF3O3 B7886510 Tris(3-fluoropropyl)borate

Tris(3-fluoropropyl)borate

Cat. No.: B7886510
M. Wt: 242.05 g/mol
InChI Key: OPHBRUAGVBFWHO-UHFFFAOYSA-N
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Description

Tris(3-fluoropropyl)borate is an organoboron compound with the molecular formula C₉H₁₈BF₃O₃ It is characterized by the presence of three 3-fluoropropyl groups attached to a borate core

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-fluoropropyl)borate can be synthesized through the reaction of boric acid with 3-fluoropropanol in the presence of a dehydrating agent. The reaction typically proceeds as follows: [ \text{B(OH)}_3 + 3 \text{HOCH}_2\text{CH}_2\text{CH}_2\text{F} \rightarrow \text{B(OCH}_2\text{CH}_2\text{CH}_2\text{F})_3 + 3 \text{H}_2\text{O} ] The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient dehydrating agents and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tris(3-fluoropropyl)borate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the 3-fluoropropyl groups can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The borate ester bonds can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of boric acid and 3-fluoropropanol.

    Reduction: The compound can be reduced to form boron-containing hydrides.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the borate ester bonds.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Substituted borate esters.

    Hydrolysis: Boric acid and 3-fluoropropanol.

    Reduction: Boron-containing hydrides.

Scientific Research Applications

Tris(3-fluoropropyl)borate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and composites.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.

    Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of tris(3-fluoropropyl)borate involves its ability to act as a Lewis acid, facilitating various chemical transformations. The boron atom in the compound can coordinate with electron-rich species, thereby activating them for subsequent reactions. This property is particularly useful in catalysis, where the compound can enhance the reactivity of substrates.

Comparison with Similar Compounds

    Tris(trimethylsilyl)borate: Similar in structure but with trimethylsilyl groups instead of 3-fluoropropyl groups.

    Tris(pentafluorophenyl)borane: Contains pentafluorophenyl groups and is known for its strong Lewis acidity.

    Tris(pyrazolyl)borate: Features pyrazolyl groups and is widely used as a ligand in coordination chemistry.

Uniqueness: Tris(3-fluoropropyl)borate is unique due to the presence of fluorine atoms in its structure, which imparts distinct electronic properties and reactivity. The fluorine atoms can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

tris(3-fluoropropyl) borate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BF3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHBRUAGVBFWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCCF)(OCCCF)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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